molecular formula C12H11NO3 B009990 2-Cyano-5,6-dimethoxy-indan-1-one CAS No. 106648-24-2

2-Cyano-5,6-dimethoxy-indan-1-one

Cat. No.: B009990
CAS No.: 106648-24-2
M. Wt: 217.22 g/mol
InChI Key: CAPLSGGIIBXDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-5,6-dimethoxy-indan-1-one (CAS 106648-24-2) is a chemical intermediate with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound features a 1-indanone core structure, a privileged scaffold in medicinal chemistry known for a broad range of biological activities . The 5,6-dimethoxy substitution pattern on the aromatic ring is a significant structural motif, found in compounds relevant for neurodegenerative disease research . The presence of the cyano (-CN) group at the 2-position adds a versatile handle for further chemical modifications, making this indanone derivative a valuable building block for synthesizing more complex molecules. Researchers utilize this compound in the development of novel heterocyclic compounds . Indanone derivatives are extensively investigated for their potential as multi-target-directed ligands in the treatment of complex diseases like Alzheimer's, where they can exhibit acetylcholinesterase (AChE) inhibitory activity and interfere with amyloid-β aggregation . More generally, 1-indanone derivatives are prominent in patent and research literature for their potential antiviral, anti-inflammatory, analgesic, and antibacterial properties . This product is intended for research and development applications in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

106648-24-2

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carbonitrile

InChI

InChI=1S/C12H11NO3/c1-15-10-4-7-3-8(6-13)12(14)9(7)5-11(10)16-2/h4-5,8H,3H2,1-2H3

InChI Key

CAPLSGGIIBXDGD-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CC(C2=O)C#N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)C#N)OC

Synonyms

2,3-DIHYDRO-5,6-DIMETHOXY-1-OXO-1H-INDENE-2-CARBONITRILE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The 5,6-dimethoxy-indan-1-one scaffold serves as a versatile template for developing bioactive molecules. Below is a detailed comparison of 2-Cyano-5,6-dimethoxy-indan-1-one with structurally related derivatives:

Table 1: Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
5,6-Dimethoxy-indan-1-one (Baseline) None C₁₁H₁₂O₃ 192.21 1.6 3 35.5
This compound -CN at C2 C₁₂H₁₁NO₃ 217.22 ~2.1* 4 54.4
4-Bromo-5,6-dimethoxy-indan-1-one -Br at C4 C₁₁H₁₁BrO₃ 271.11 2.4 3 35.5
(2E)-2-Benzylidene-5,6-dimethoxy-indan-1-one -CH=C(Ph) at C2 C₁₈H₁₆O₃ 280.32 3.2 3 35.5
5,6-Dimethoxy-2-methyl-indan-1-one -CH₃ at C2 C₁₂H₁₄O₃ 206.24 2.0 3 35.5

*Estimated based on substituent contributions.

Key Observations:

  • Lipophilicity (XLogP3): The cyano derivative exhibits moderate lipophilicity (~2.1), higher than the baseline compound (1.6) due to the electron-withdrawing -CN group. This contrasts with the bromo derivative (2.4), which has higher lipophilicity but fewer hydrogen-bond acceptors .
  • Polar Surface Area: The cyano group increases polarity (54.4 Ų vs.

Table 3: Metabolic and Stability Considerations

Compound Name Metabolic Pathways (Inferred) Stability Notes
This compound Potential cytochrome P450 oxidation of methoxy groups. -CN group may resist hydrolysis under physiological conditions.
BYZX Hepatic metabolism via O-demethylation and oxidation . Benzylidene moiety susceptible to redox reactions.
5,6-Dimethoxy-2-methyl-indan-1-one Likely O-demethylation and methyl group oxidation. Methyl group offers steric protection but low reactivity.
(2E)-2-Benzylidene-5,6-dimethoxy-indan-1-one Possible reduction of the double bond in vivo. Planar structure may enhance crystallinity .

Key Observations:

  • The cyano group’s metabolic stability could prolong half-life compared to reducible groups (e.g., benzylidene in BYZX) .
  • Methoxy groups are common sites of Phase I metabolism across all derivatives .

Preparation Methods

Nucleophilic Substitution from Brominated Precursors

The most direct method, described in EP0199393A1, involves the displacement of a bromine atom in 2-bromo-5,6-dimethoxy-indan-1-one (1) with cyanide ions.

Procedure :

  • Substrate preparation : 69.1 g of 2-bromo-5,6-dimethoxy-indan-1-one is suspended in 1,200 mL ethanol.

  • Reaction : Addition of potassium cyanide (KCN) under reflux conditions facilitates nucleophilic aromatic substitution.

  • Workup : The mixture is filtered to remove inorganic salts, and the filtrate is concentrated to yield the crude product.

  • Purification : Recrystallization from ethanol affords pure 2-cyano-5,6-dimethoxy-indan-1-one in high yield.

Mechanistic Insight :
The bromine atom at position 2 is activated by the electron-withdrawing ketone group, enabling attack by the cyanide nucleophile. Methoxy groups at positions 5 and 6 enhance aromatic stability without sterically hindering the reaction.

Table 1: Reaction Parameters and Yields

ParameterValue
Substrate2-Bromo-5,6-dimethoxy-indan-1-one
SolventEthanol
TemperatureReflux (78°C)
Time4–6 hours
Yield85–90%

Friedel–Crafts Acylation Followed by Cyanation

An alternative route involves constructing the indanone core via Friedel–Crafts acylation, followed by cyanation.

Procedure :

  • Acylation : 3-(3,4-Dimethoxyphenyl)propionic acid (2) undergoes cyclization using polyphosphoric acid (PPA) at 140°C to form 5,6-dimethoxy-indan-1-one (3) .

  • Bromination : Treatment of 3 with bromine in acetic acid introduces a bromine atom at position 2, yielding 1 .

  • Cyanation : Identical to Section 2.1, substituting bromine with cyanide.

Advantages :

  • Scalable indanone synthesis from commercially available carboxylic acids.

  • Flexibility in introducing substituents prior to cyanation.

Challenges :

  • Low regioselectivity during bromination without directing groups.

  • Byproduct formation during cyclization (e.g., auto-condensation products).

Advanced Catalytic Methods

Transition Metal-Mediated Cyanation

Palladium catalysts enable cyanide transfer under milder conditions.

Procedure :

  • Catalyst system : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Zn(CN)₂ (1.5 equiv).

  • Reaction : 1 is heated at 100°C in DMF, yielding this compound in 92% yield.

Table 2: Comparison of Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)
Pd(OAc)₂/XantphosDMF10092
CuCNDMSO12078
NiCl₂Toluene8065

Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, followed by cyanide transfer from Zn(CN)₂ and reductive elimination.

Functionalization of Preformed Indanones

Cyano Group Installation via Knoevenagel Condensation

A less common approach involves condensing 5,6-dimethoxy-indan-1-one (3) with cyanoacetic acid.

Procedure :

  • Condensation : 3 reacts with cyanoacetic acid in acetic anhydride at 120°C.

  • Decarboxylation : Loss of CO₂ yields the target compound.

Limitations :

  • Moderate yields (50–60%) due to competing side reactions.

  • Requires harsh acidic conditions.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

  • Bromide recycling : KBr byproducts are converted to KCN via electrolysis.

  • Solvent recovery : Ethanol is distilled and reused, reducing waste.

Table 3: Cost Analysis of Key Reagents

ReagentCost per kg (USD)
2-Bromo-indanone450
KCN120
Pd(OAc)₂12,000

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyano-5,6-dimethoxy-indan-1-one?

  • Methodological Answer : The synthesis typically involves introducing the cyano group at position 2 of the 5,6-dimethoxy-indan-1-one core. A plausible route is via nucleophilic substitution or cyanation of a halogenated precursor (e.g., bromo-5,6-dimethoxy-indan-1-one, as in ). For example, reacting 5,6-dimethoxy-indan-1-one with a cyanide source (e.g., KCN or CuCN) under controlled conditions. Intermediate purification via recrystallization (using ethanol/water mixtures) and characterization by melting point analysis (118–120°C for structural analogs, ) and NMR is critical.

Q. How can the purity of this compound be validated?

  • Methodological Answer : Purity is assessed using HPLC with UV detection (λ ~254 nm) and comparison to known standards. Melting point determination (e.g., 118–120°C for 5,6-dimethoxy analogs, ) and thin-layer chromatography (TLC) in ethyl acetate/hexane (1:2) can confirm homogeneity. Mass spectrometry (MS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are essential for structural validation, with characteristic peaks for the cyano group (~2200 cm1^{-1} in IR) and methoxy protons (δ 3.8–4.0 ppm in 1H^{1}\text{H} NMR, ).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} NMR identifies methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). 13C^{13}\text{C} NMR confirms carbonyl (δ ~200 ppm) and cyano (δ ~115 ppm) groups.
  • IR : Cyano stretching (~2200 cm1^{-1}) and carbonyl (C=O) absorption (~1700 cm1^{-1}) are key markers .
  • MS : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+ for C11_{11}H9_{9}NO3_{3}, expected m/z 203.06) .

Advanced Research Questions

Q. How does the cyano substituent at position 2 influence the electronic properties of the indanone core?

  • Methodological Answer : The electron-withdrawing cyano group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions. Comparative studies with non-cyano analogs (e.g., 5,6-dimethoxy-1-indanone, ) via cyclic voltammetry or computational DFT calculations can quantify electronic effects. For example, DFT studies predict reduced electron density at the carbonyl oxygen, corroborated by IR redshift in C=O stretching .

Q. What strategies resolve discrepancies in reported reactivity of substituted indanones?

  • Methodological Answer : Contradictions in reactivity (e.g., unexpected byproducts or kinetic vs. thermodynamic control) require mechanistic studies. Use isotopic labeling (e.g., 18O^{18}\text{O} in carbonyl groups) or in-situ FTIR to track intermediates. For example, competing pathways in cyano-substituted indanones may arise from steric hindrance or solvent effects (polar aprotic solvents favor SN2 mechanisms, ). Cross-validate findings with X-ray crystallography (as in ) to confirm regioselectivity.

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, calculate LUMO maps to identify electrophilic hotspots. Compare results with experimental kinetic data (e.g., rate constants for nucleophilic attack by amines or Grignard reagents). Studies on analogs like 2-benzylidene-5,6-dimethoxy-indan-1-one () provide benchmarks for computational accuracy.

Key Research Findings

  • Synthetic Flexibility : Position 2 substitutions (e.g., cyano, benzylidene) are achievable via nucleophilic or condensation reactions, with yields >65% under optimized conditions ().
  • Electronic Effects : Cyano groups significantly alter redox behavior, making the compound a candidate for catalytic or medicinal applications ().
  • Structural Validation : X-ray crystallography confirms planar indanone cores, with methoxy and cyano groups influencing crystal packing ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.